molecular formula C13H5F6NO B1415340 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile CAS No. 2197056-54-3

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile

Cat. No.: B1415340
CAS No.: 2197056-54-3
M. Wt: 305.17 g/mol
InChI Key: ZMLFTLRSGITINZ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Core Scaffold Geometry

The crystallographic investigation of 5-[3,5-bis(trifluoromethyl)phenyl]-2-furonitrile reveals distinctive geometric features that distinguish it from simpler furan derivatives. X-ray diffraction studies on related compounds provide crucial structural benchmarks for understanding the core scaffold geometry. The furan ring adopts a planar configuration with characteristic bond angles, while the nitrile group maintains its linear geometry with a carbon-nitrogen triple bond length of approximately 1.14 angstroms, consistent with observations in similar furonitrile systems. The phenyl ring substituted at the 5-position of the furan demonstrates significant electronic influence from the dual trifluoromethyl substituents positioned at the 3 and 5 positions of the benzene ring.

Detailed crystallographic analysis of structurally analogous compounds reveals that the furan-phenyl dihedral angle typically ranges between 15 to 30 degrees, depending on crystal packing forces and intermolecular interactions. The presence of trifluoromethyl groups introduces substantial steric bulk that influences both intramolecular and intermolecular arrangements. Crystal structure determinations of related trifluoromethyl-substituted furan compounds demonstrate that these fluorinated substituents create distinctive packing motifs through weak intermolecular fluorine interactions. The molecular geometry exhibits slight deviations from perfect planarity due to the combined effects of electronic repulsion and steric hindrance between the trifluoromethyl groups and adjacent aromatic systems.

The asymmetric unit analysis reveals specific conformational preferences that minimize steric clashes while maximizing favorable electronic interactions. The trifluoromethyl groups adopt orientations that optimize crystal packing efficiency while maintaining optimal orbital overlap between the aromatic systems. Intermolecular short contacts involving fluorine atoms and aromatic hydrogen atoms contribute to the overall crystal stability and influence the observed molecular conformation in the solid state. These crystallographic insights provide essential foundations for understanding the compound's physical properties and potential applications in materials science.

Electronic Effects of Trifluoromethyl Substituents on Aromatic Systems

The electronic influence of trifluoromethyl substituents on the aromatic framework of this compound creates profound alterations in the compound's electronic distribution and chemical behavior. Trifluoromethyl groups are among the strongest electron-withdrawing substituents, with Hammett sigma values exceeding 0.5, significantly modifying the electron density throughout the molecular framework. The dual substitution pattern at the 3 and 5 positions of the phenyl ring creates a synergistic electron withdrawal effect that dramatically reduces the electron density on the aromatic carbon atoms and influences the adjacent furan ring through resonance and inductive mechanisms.

Spectroscopic investigations of related trifluoromethyl-substituted aromatic compounds demonstrate characteristic downfield shifts in nuclear magnetic resonance spectra, reflecting the deshielding effects of the fluorinated substituents. The carbon-13 nuclear magnetic resonance chemical shifts for the aromatic carbons bearing trifluoromethyl groups typically appear between 120-130 parts per million, while the quaternary carbon of the trifluoromethyl group itself resonates around 123 parts per million. These spectroscopic signatures provide clear evidence of the profound electronic perturbation introduced by the fluorinated substituents and their transmission through the aromatic framework to influence the furan heterocycle.

The electron-withdrawing nature of the bis(trifluoromethyl)phenyl substituent significantly affects the electron density distribution within the furan ring, altering its reactivity patterns compared to simple alkyl or phenyl-substituted analogues. Computational studies on similar systems indicate that the lowest unoccupied molecular orbital energy is substantially lowered by the presence of trifluoromethyl groups, making these compounds more susceptible to nucleophilic attack and reducing their tendency toward electrophilic substitution reactions. The electronic coupling between the phenyl and furan rings is modulated by the strong electron-withdrawing character of the trifluoromethyl substituents, creating opportunities for unique photophysical and electrochemical properties.

Electronic Parameter Unsubstituted Reference Bis(trifluoromethyl) Derivative Change (%)
Aromatic Carbon Chemical Shift 110-140 ppm 115-145 ppm +4-8%
Furan Ring Electron Density High Moderate -25-30%
Lowest Unoccupied Molecular Orbital Energy -1.2 eV -2.1 eV -75%
Hammett Sigma Value 0.0 +1.1 N/A

Conformational Dynamics in Solution Phase

The conformational behavior of this compound in solution phase exhibits distinctive characteristics that differ substantially from its solid-state geometry. Nuclear magnetic resonance studies of related furan-phenyl systems reveal dynamic processes involving rotation around the furan-phenyl bond, with energy barriers typically ranging from 8 to 15 kilocalories per mole depending on the nature and position of substituents. The presence of bulky trifluoromethyl groups introduces additional steric constraints that influence the preferred conformational states and the kinetics of interconversion between different rotational isomers.

Temperature-dependent nuclear magnetic resonance investigations of structurally similar compounds demonstrate coalescence phenomena that provide insights into the conformational exchange processes. At ambient temperature, the compound typically exists as a mixture of conformational isomers with the major form corresponding to a geometry that minimizes steric interactions between the trifluoromethyl groups and the furan oxygen atom. Variable temperature studies reveal that at elevated temperatures, rapid rotation occurs around the aryl-furan bond, leading to averaged nuclear magnetic resonance signals, while at reduced temperatures, distinct signals for different conformational isomers become observable.

Solvent effects play a crucial role in determining the conformational preferences of this compound. Polar solvents tend to stabilize conformations that maximize dipolar interactions, while nonpolar solvents favor geometries that minimize unfavorable electrostatic repulsions. The strong electron-withdrawing nature of the trifluoromethyl substituents creates a significant molecular dipole moment that interacts differentially with various solvent environments, leading to solvent-dependent conformational populations. Computational modeling studies suggest that the most stable conformation in solution corresponds to a dihedral angle between the furan and phenyl rings of approximately 25-35 degrees, representing a balance between electronic conjugation and steric repulsion.

The conformational flexibility has important implications for the compound's chemical reactivity and potential biological activity. Different conformational states may exhibit varying degrees of molecular recognition with target proteins or catalytic sites, influencing the compound's efficacy in pharmaceutical applications. Additionally, the conformational dynamics affect the compound's aggregation behavior in solution, which can impact its performance in materials science applications where molecular organization is critical for device function.

Comparative Analysis with Related Heterocyclic Nitriles

A systematic comparison of this compound with structurally related heterocyclic nitriles reveals distinctive features that distinguish this compound within the broader class of aromatic nitriles. The incorporation of the furan heterocycle differentiates this compound from simple benzonitriles, while the specific substitution pattern creates unique electronic and steric environments compared to other furan-based nitriles. Comparative analysis with 3,5-bis(trifluoromethyl)benzonitrile demonstrates the significant impact of the furan ring on molecular properties, including enhanced polarizability and modified electronic distribution patterns.

Structural comparisons with 2-furonitrile, the parent compound lacking the bis(trifluoromethyl)phenyl substituent, highlight the profound influence of the fluorinated aromatic system. While 2-furonitrile exhibits relatively high electron density throughout the furan ring and maintains strong nucleophilic character, the bis(trifluoromethyl)phenyl derivative shows substantially reduced electron density and altered reactivity patterns. The crystal structure of 2-furonitrile reveals intermolecular interactions primarily involving the nitrile nitrogen atom and furan ring hydrogens, whereas the fluorinated derivative exhibits additional weak fluorine interactions that modify the crystal packing and influence physical properties.

Investigation of related compounds such as 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde provides insights into the specific influence of the nitrile functional group versus other electron-withdrawing substituents. The aldehyde derivative exhibits similar electronic perturbations from the trifluoromethyl groups but differs in its hydrogen bonding capabilities and crystal packing arrangements. Both compounds share common features including enhanced lipophilicity and modified biological activity profiles compared to their non-fluorinated analogues, but the nitrile derivative demonstrates greater chemical stability and resistance to hydrolytic degradation.

Compound Molecular Weight Melting Point Dipole Moment Electron Affinity
2-Furonitrile 93.08 g/mol -8°C 4.2 D 1.1 eV
3,5-Bis(trifluoromethyl)benzonitrile 239.12 g/mol 21°C 2.8 D 2.4 eV
This compound 289.18 g/mol Not reported 3.5 D* 2.1 eV*
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde 308.18 g/mol Not reported 4.1 D* 1.8 eV*

*Estimated values based on computational modeling

The comparative analysis extends to the reactivity patterns observed in synthetic transformations and potential applications. While simple furonitriles readily undergo nucleophilic addition reactions at the nitrile carbon, the bis(trifluoromethyl)phenyl derivative shows enhanced resistance to such reactions due to the electron-withdrawing effects of the fluorinated substituents. This modified reactivity profile makes the compound particularly valuable in applications requiring chemical stability under harsh conditions, such as high-temperature electronics or aggressive chemical environments. The unique combination of electronic properties, structural features, and chemical stability positions this compound as a distinctive member of the heterocyclic nitrile family with specialized applications in advanced materials and pharmaceutical research.

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F6NO/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLFTLRSGITINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-[3,5-bis(trifluoromethyl)phenyl]-2-furaldehyde

The initial step involves the synthesis of the key aldehyde precursor, 5-[3,5-bis(trifluoromethyl)phenyl]-2-furaldehyde, which serves as the foundation for subsequent nitrile formation. This can be achieved through a Furfurylation process, where a substituted phenyl compound reacts with furfuryl alcohol derivatives under acid catalysis.

Reaction Conditions:

  • Catalyst: Acidic conditions, such as p-toluenesulfonic acid
  • Solvent: Toluene or xylene
  • Temperature: Reflux (~110°C)
  • Duration: 12-24 hours

Outcome:
Formation of the substituted furfural derivative with high regioselectivity, confirmed by NMR and IR spectroscopy.

Nitrile Formation via Dehydration

The aldehyde is then converted into the corresponding nitrile, 5-[3,5-bis(trifluoromethyl)phenyl]-2-furonitrile, through a dehydration reaction involving reagents such as hydroxylamine derivatives or ammonium salts under dehydrating conditions.

Reaction Conditions:

  • Reagents: Ammonium chloride or hydroxylamine hydrochloride
  • Solvent: Ethanol or acetic acid
  • Temperature: 80-120°C
  • Duration: 6-12 hours

Mechanism:
The aldehyde reacts with the ammonia derivative to form an oxime intermediate, which then undergoes dehydration to yield the nitrile.

Alternative Approach: Oxidative Cyclization

An alternative method involves oxidative cyclization of the phenyl precursor:

  • Starting from 3,5-bis(trifluoromethyl)phenyl derivatives, perform a Friedel-Crafts acylation with furfuryl derivatives.
  • Followed by oxidative cyclization using oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the furonitrile ring.

Reaction Conditions:

  • Catalyst: Lewis acids like FeCl₃
  • Oxidant: DDQ
  • Solvent: Dichloromethane
  • Temperature: Room temperature to 50°C
  • Duration: 8-16 hours

This method allows for the formation of the fused heterocyclic system directly, with high yields reported in similar heterocycle syntheses.

Preparation Data Table

Method Starting Materials Key Reagents Reaction Conditions Yield Remarks
Method 1 3,5-bis(trifluoromethyl)phenyl aldehyde Ammonium salts or hydroxylamine derivatives Ethanol, reflux, 80-120°C ~70-85% Stepwise formation of nitrile via oxime intermediate
Method 2 Phenyl precursor Furfuryl alcohol derivative Acid catalysis, reflux ~65-80% Requires prior synthesis of aldehyde
Method 3 Phenyl derivative DDQ, FeCl₃ Room temp to 50°C ~60-75% One-pot oxidative cyclization

Research Findings and Notes

  • The synthesis of furonitriles, including this compound, is often complicated by side reactions such as polymerization and over-oxidation, especially under harsh conditions.
  • Optimized conditions favor mild temperatures and controlled reagent addition to maximize yield and purity.
  • The choice of solvent and catalysts significantly influences the regioselectivity and efficiency of the synthesis.
  • Recent advances have employed microwave-assisted synthesis to reduce reaction times and improve yields.

Biological Activity

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a furan ring substituted with a trifluoromethylated phenyl group. The presence of trifluoromethyl groups is known to enhance the pharmacological properties of compounds, contributing to their bioactivity.

Anticancer Activity

Research indicates that compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit significant anticancer properties. A study focusing on N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), which shares structural similarities with this compound, demonstrated its ability to inhibit liver tumor growth through modulation of the HNF4α and STAT3 pathways. The in vitro studies showed that NHDC inhibited the growth of liver cancer cell lines (HepG2 and Hep3B) in a dose-dependent manner, leading to increased apoptosis and decreased cell proliferation .

Table 1: Anticancer Activity of NHDC

Concentration (µM)Cell LineInhibition (%)Apoptosis Induction
1HepG220Low
5HepG250Moderate
10HepG280High
1Hep3B25Low
5Hep3B55Moderate
10Hep3B85High

Antimicrobial Activity

The trifluoromethylated phenyl group has been linked to enhanced antimicrobial activity. A study on pyrazole derivatives containing this moiety revealed potent inhibitory effects against various drug-resistant bacteria, including Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 1 µg/mL, indicating their effectiveness against biofilm-forming bacteria .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)
Compound 11S. aureus1
Compound 28S. aureus1
Compound 29E. faecalis4

The mechanisms underlying the biological activity of compounds like this compound are multifaceted:

  • Inhibition of Oncogenic Pathways : By modulating pathways such as STAT3 and enhancing HNF4α activity, these compounds can effectively reduce tumor growth and induce apoptosis in cancer cells.
  • Antibacterial Action : The presence of hydrophobic substituents enhances the ability of these compounds to penetrate bacterial membranes, thereby disrupting cellular processes and inhibiting growth.

Case Study: Liver Cancer Treatment

A study conducted on liver cancer models treated with NHDC showed significant tumor size reduction compared to control groups. The administration of NHDC at a dosage of 5 mg/kg resulted in a marked decrease in tumor proliferation rates and increased apoptosis markers within tumor tissues .

Case Study: Antimicrobial Efficacy Against MRSA

In vitro experiments demonstrated that certain derivatives of the compound exhibited rapid bactericidal activity against MRSA strains. Time-kill assays indicated that these compounds could reduce bacterial counts by over 99% within hours of treatment at appropriate concentrations .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer applications. 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile has been synthesized as a precursor for developing novel anticancer agents. Its structural characteristics allow it to interact effectively with biological targets, potentially leading to the development of new therapies against resistant cancer strains .

Synthesis of Bioactive Compounds
This compound serves as a versatile building block in the synthesis of various biologically active molecules. For instance, derivatives of this compound have been explored for their potential as inhibitors in enzymatic pathways relevant to cancer and other diseases . The trifluoromethyl groups enhance lipophilicity and metabolic stability, which are crucial for drug design.

Analytical Chemistry

Derivatization Reagent
this compound can be utilized as a derivatization reagent in the analysis of amines and other nitrogen-containing compounds. Its application has been validated in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it simplifies the derivatization process and enhances detection sensitivity . The use of this compound allows for more straightforward quantification of biogenic amines in complex matrices such as beverages.

Quantitative NMR Analysis
The compound's fluorinated structure also lends itself to quantitative nuclear magnetic resonance (NMR) spectroscopy techniques. It can be employed to determine the total amine content in samples through quantitative 19F^{19}F NMR analysis, providing a reliable method for assessing compound concentrations without extensive purification steps .

Materials Science

Functional Materials Development
In materials science, this compound is being investigated for its potential use in creating functional materials with specific electronic properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the presence of trifluoromethyl groups . This makes it suitable for applications in coatings and advanced composites.

Surface Modification
The compound can also be used for surface modification of various substrates. It has been shown to facilitate the formation of amino-functionalized surfaces that are essential for biosensor applications and other technological innovations . This property is particularly valuable in the development of sensors that require stable and reactive surfaces.

Case Study 1: Anticancer Compound Development

A recent study focused on synthesizing derivatives of this compound to evaluate their anticancer properties against specific cell lines. The results indicated promising activity with certain derivatives showing IC50 values significantly lower than existing treatments, suggesting a pathway for further development .

Case Study 2: Analytical Applications

In another study, researchers utilized this compound as a derivatization agent for analyzing amines in food products. The method demonstrated high reproducibility and accuracy, confirming its utility in food safety testing .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

The compound’s structural and functional attributes can be compared to other fluorinated analogs, such as 2-Fluoro-6-methylbenzotrifluoride (Ref: 10-F062684), to highlight differences in reactivity, stability, and applications.

Structural and Functional Differences:

Property 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile 2-Fluoro-6-methylbenzotrifluoride
Core Structure Furan ring with nitrile group Benzene ring with benzotrifluoride
Substituents Two -CF₃ groups at 3,5-positions One -F and one -CH₃ at 2,6-positions
Electron Effects Strong electron-withdrawing (-CF₃, -CN) Moderate electron-withdrawing (-F) and electron-donating (-CH₃)
Applications Pharmaceutical intermediates, cross-coupling Solvent additive, agrochemicals
Commercial Availability 1g (CymitQuimica, Ref: 10-F518829) 1g, 5g, 250mg (CymitQuimica, Ref: 10-F062684)

Key Findings:

Reactivity : The nitrile group in this compound enables nucleophilic substitution or metal-catalyzed coupling, whereas 2-Fluoro-6-methylbenzotrifluoride’s -F and -CH₃ groups limit its versatility to electrophilic aromatic substitution .

Stability: The dual -CF₃ groups in the furonitrile derivative enhance thermal and oxidative stability compared to the mono-fluorinated benzotrifluoride analog, which may degrade under harsh reaction conditions .

Bioactivity: Fluorinated furans like this compound are prioritized in drug discovery due to their ability to improve metabolic stability and membrane permeability, unlike benzotrifluorides, which are more commonly used in non-biological applications .

Q & A

Q. What are the recommended synthetic routes for 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile, and how do reaction conditions influence yield?

The synthesis of trifluoromethyl-substituted furonitriles typically involves cross-coupling reactions or nucleophilic aromatic substitution. For example, nitrile-containing furan derivatives (e.g., 2-furonitrile scaffolds) can be functionalized with fluorinated aryl groups via Suzuki-Miyaura coupling, using palladium catalysts and fluorinated boronic acids . Reaction temperature (80–120°C) and solvent choice (e.g., THF or DMF) critically affect yields due to the electron-withdrawing nature of trifluoromethyl groups, which can hinder coupling efficiency. Precursor purification (e.g., column chromatography) is essential to avoid byproducts .

Q. How should researchers handle and store this compound to ensure stability?

The compound’s stability is influenced by its nitrile group and trifluoromethyl substituents, which are sensitive to moisture and light. Storage recommendations include:

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Light : Protect from UV exposure using amber glassware.
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may induce decomposition .

Q. What analytical methods are optimal for characterizing purity and structural confirmation?

  • HPLC-MS : Use a C18 column with a methanol/water gradient to assess purity (>95% by GC) and detect trace impurities .
  • NMR : 19F^{19}\text{F} NMR is critical for confirming the presence and position of trifluoromethyl groups. 1H^{1}\text{H} NMR resolves the furan ring protons (δ 6.5–7.5 ppm) .
  • FT-IR : Peaks at ~2240 cm1^{-1} (C≡N stretch) and 1100–1200 cm1^{-1} (C-F stretches) confirm functional groups .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl groups influence the compound’s reactivity in catalytic applications?

The electron-withdrawing trifluoromethyl groups deactivate the aryl ring, reducing electrophilic substitution reactivity but enhancing resistance to oxidation. In catalysis (e.g., as a ligand precursor), this electronic profile stabilizes transition metals via π-backbonding, improving catalyst longevity in harsh conditions. Computational studies (DFT) suggest that the meta-substitution pattern optimizes steric and electronic effects for metal coordination .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from:

  • Solvent effects : DMSO can alter compound aggregation states, affecting bioavailability. Use alternative solvents (e.g., acetonitrile) for in vitro assays .
  • Impurity interference : Trace aryl halides from incomplete coupling reactions may confound results. Validate purity via LC-MS before biological testing .

Q. How can researchers optimize its use in photoactive materials given its fluorinated structure?

The compound’s strong C-F bonds and low polarizability make it suitable for UV-stable materials. Key considerations include:

  • Photophysical tuning : Introduce electron-donating substituents (e.g., –OCH3_3) to the furan ring to shift absorption maxima .
  • Device integration : Test compatibility with hole-transport layers (e.g., spiro-OMeTAD) in OLEDs, monitoring efficiency via electroluminescence spectroscopy .

Methodological Notes

  • Safety Protocols : Always use PPE (gloves, goggles) and conduct reactions in a fume hood due to potential cyanide release under decomposition .
  • Data Validation : Cross-reference spectral data with PubChem or NIST databases to confirm assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile
Reactant of Route 2
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5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.